N-(1-adamantyl)-2-phenoxyacetamide
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Overview
Description
N-(1-adamantyl)-2-phenoxyacetamide is a compound that features an adamantane core linked to a phenoxyacetamide group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-adamantyl)-2-phenoxyacetamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes. The phenoxyacetamide group can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
N-(1-adamantyl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties. This combination of structural features enhances its potential for diverse applications compared to other adamantane derivatives .
Properties
CAS No. |
52944-09-9 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H23NO2/c20-17(12-21-16-4-2-1-3-5-16)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20) |
InChI Key |
OZKAFRPZFRYKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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